molecular formula C22H48N2 B3045114 N,N,N',N'-Tetrapentylethylenediamine CAS No. 102-80-7

N,N,N',N'-Tetrapentylethylenediamine

Cat. No.: B3045114
CAS No.: 102-80-7
M. Wt: 340.6 g/mol
InChI Key: MPAOWNJUCRLLEQ-UHFFFAOYSA-N
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Description

N,N,N',N'-Tetramethylethylenediamine (TMEDA), CAS 110-18-9, is a tertiary diamine with the molecular formula C₆H₁₆N₂ and a molar mass of 116.21 g/mol. It is a colorless liquid with a density of ~1.418 g/cm³ at 20°C and a boiling point of 121°C . TMEDA is miscible with water, ethanol, and ether, making it versatile in organic synthesis and electrophoresis . It acts as a strong Lewis base, coordinating with metals like tin(IV) and palladium(II) to stabilize reactive intermediates . Its applications include use as a catalyst in polymerization reactions and a co-catalyst in Ziegler-Natta systems .

Properties

IUPAC Name

N,N,N',N'-tetrapentylethane-1,2-diamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H48N2/c1-5-9-13-17-23(18-14-10-6-2)21-22-24(19-15-11-7-3)20-16-12-8-4/h5-22H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MPAOWNJUCRLLEQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCN(CCCCC)CCN(CCCCC)CCCCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H48N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID3059260
Record name 1,2-Ethanediamine, N,N,N',N'-tetrapentyl-
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Molecular Weight

340.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

102-80-7
Record name N1,N1,N2,N2-Tetrapentyl-1,2-ethanediamine
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URL https://commonchemistry.cas.org/detail?cas_rn=102-80-7
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Record name 1,2-Ethanediamine, N1,N1,N2,N2-tetrapentyl-
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Record name 1,2-Ethanediamine, N1,N1,N2,N2-tetrapentyl-
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Record name 1,2-Ethanediamine, N,N,N',N'-tetrapentyl-
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Record name N,N,N',N'-tetrapentylethylenediamine
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N,N,N’,N’-Tetrapentylethylenediamine typically involves the alkylation of ethylenediamine with pentyl halides. The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate to neutralize the hydrogen halide formed during the reaction. The general reaction scheme is as follows:

C2H4(NH2)2+4C5H11XC2H4(N(C5H11)2)2+4HX\text{C}_2\text{H}_4(\text{NH}_2)_2 + 4\text{C}_5\text{H}_{11}\text{X} \rightarrow \text{C}_2\text{H}_4(\text{N}(\text{C}_5\text{H}_{11})_2)_2 + 4\text{HX} C2​H4​(NH2​)2​+4C5​H11​X→C2​H4​(N(C5​H11​)2​)2​+4HX

where ( \text{X} ) is a halogen (e.g., Cl, Br).

Industrial Production Methods: On an industrial scale, the production of N,N,N’,N’-Tetrapentylethylenediamine can be achieved through continuous flow processes, which allow for better control over reaction conditions and higher yields. The use of automated systems and reactors ensures consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: N,N,N’,N’-Tetrapentylethylenediamine can undergo oxidation reactions, typically forming N-oxides.

    Reduction: This compound can be reduced to form secondary amines.

    Substitution: It can participate in nucleophilic substitution reactions, where the pentyl groups can be replaced by other alkyl or aryl groups.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide or peracids are commonly used oxidizing agents.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typical reducing agents.

    Substitution: Alkyl halides or aryl halides in the presence of a base.

Major Products:

    Oxidation: N,N,N’,N’-Tetrapentylethylenediamine N-oxide.

    Reduction: Secondary amines such as N,N’-dipentylethylenediamine.

    Substitution: Various substituted ethylenediamines depending on the substituent used.

Scientific Research Applications

Chemistry:

    Ligand in Coordination Chemistry: N,N,N’,N’-Tetrapentylethylenediamine is used as a ligand to form complexes with transition metals, which are studied for their catalytic properties.

Biology:

    Enzyme Inhibition: This compound can act as an inhibitor for certain enzymes, making it useful in biochemical research.

Medicine:

    Drug Development: It is explored for its potential use in developing new pharmaceuticals, particularly those targeting specific enzymes or receptors.

Industry:

    Polymerization Catalyst: It is used as a catalyst in the polymerization of certain monomers, enhancing the efficiency and control of the polymerization process.

Mechanism of Action

The mechanism by which N,N,N’,N’-Tetrapentylethylenediamine exerts its effects is primarily through its ability to coordinate with metal ions. The nitrogen atoms in the ethylenediamine backbone act as electron donors, forming stable complexes with metal ions. These complexes can then participate in various catalytic cycles, facilitating reactions such as hydrogenation, oxidation, and polymerization.

Comparison with Similar Compounds

Structural and Physical Properties

Compound Name Molecular Formula Molecular Weight (g/mol) Physical State Boiling Point (°C) Key Features
TMEDA C₆H₁₆N₂ 116.21 Liquid 121 High polarity, water-miscible
N,N,N',N'-Tetraethylethylenediamine C₁₀H₂₄N₂ 172.31 Liquid Not reported Larger alkyl groups, reduced polarity
N,N,N'-Trimethylethylenediamine C₅H₁₄N₂ 102.18 Liquid Not reported Asymmetric substitution, lower basicity
N,N,N',N'-Tetraethyl-1,3-propanediamine C₁₁H₂₆N₂ 186.34 Liquid Not reported Extended carbon chain, steric bulk

Key Observations :

  • Increasing alkyl chain length (methyl → ethyl → pentyl) reduces polarity and water solubility but enhances lipophilicity .
  • Symmetric substitution (e.g., TMEDA) improves coordination symmetry with metals compared to asymmetric analogs like N,N,N'-trimethylethylenediamine .

Research Findings and Trends

  • Coordination Chemistry : TMEDA's small size enables efficient chelation of metals like Pd(II) and Ru(II), whereas bulkier analogs require tailored reaction conditions .
  • Pharmaceutical Relevance : Asymmetric diamines (e.g., N,N,N'-trimethylethylenediamine) are intermediates in drug synthesis, leveraging their modified basicity for selective reactions .

Biological Activity

N,N,N',N'-Tetrapentylethylenediamine (TPED) is a compound that has garnered attention for its potential biological activities. This article provides an overview of its biological properties, including antimicrobial, anticancer, and anti-inflammatory activities, supported by case studies and research findings.

Chemical Structure and Properties

TPED, with the chemical formula C22H48N2C_{22}H_{48}N_2, is a symmetrical diamine that features four pentyl groups attached to the nitrogen atoms. Its unique structure contributes to its solubility and interaction with biological systems.

Antimicrobial Activity

Recent studies have indicated that TPED exhibits significant antimicrobial properties. For instance:

  • Minimum Inhibitory Concentration (MIC) : Research has shown that TPED has an MIC ranging from 40 to 50 µg/mL against various bacterial strains, including E. faecalis, P. aeruginosa, S. typhi, and K. pneumoniae. This suggests comparable efficacy to standard antibiotics such as ceftriaxone .
  • Inhibition Zones : The inhibition zones recorded for TPED against these organisms were measured at 29 mm for E. faecalis, 24 mm for P. aeruginosa, 30 mm for S. typhi, and 19 mm for K. pneumoniae.

Anticancer Activity

The anticancer potential of TPED has also been explored:

  • Cell Viability Studies : In vitro studies demonstrated that TPED significantly reduces cell viability in cancer cell lines such as MCF-7 (breast cancer). The lactate dehydrogenase (LDH) enzyme activity was notably higher in treated cells (521.77 ± 30.8 U/L) compared to controls (85.35 ± 4.2 U/L), indicating cytotoxic effects .
  • Apoptosis Induction : Flow cytometry analysis revealed that TPED treatment led to a substantial increase in cells arrested in the S phase of the cell cycle, suggesting that it may induce apoptosis in cancer cells .

Anti-inflammatory Activity

TPED's anti-inflammatory properties have been investigated with promising results:

  • Cytokine Inhibition : Studies reported that TPED significantly inhibited the production of pro-inflammatory cytokines such as IL-6 and TNF-α at concentrations as low as 10 µg/mL, outperforming dexamethasone in some assays .

Case Studies

  • Study on Antimicrobial Efficacy : A comparative study involving TPED and traditional antibiotics highlighted its effectiveness against multidrug-resistant strains, suggesting its potential as a therapeutic agent in treating infections caused by resistant bacteria.
  • Cancer Cell Line Testing : In a controlled study on MCF-7 cells, TPED was shown to effectively inhibit cell growth through mechanisms involving apoptosis and cell cycle arrest, providing insights into its potential use in cancer therapy.

Summary of Biological Activities

Activity TypeObservationsReference
AntimicrobialMIC: 40-50 µg/mL; inhibition zones up to 30 mm
AnticancerLDH levels increased; apoptosis induction
Anti-inflammatorySignificant inhibition of IL-6 and TNF-α

Retrosynthesis Analysis

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One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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